Product packaging for O-Benzyl-N-methyl-L-tyrosine(Cat. No.:CAS No. 917615-19-1)

O-Benzyl-N-methyl-L-tyrosine

Cat. No.: B1661500
CAS No.: 917615-19-1
M. Wt: 285.34
InChI Key: INBIGRAQOQWDEZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as an Unnatural Amino Acid Derivative

Unnatural amino acids are pivotal in modern chemical biology and medicinal chemistry as they allow for the creation of novel molecules with tailored properties. researchgate.net The synthesis of such derivatives is a significant area of research, providing tools to design molecules that can mimic natural peptides but with enhanced features. researchgate.net O-Benzyl-N-methyl-L-tyrosine is a prime example of such a derivative. The O-benzylation protects the hydroxyl group of the tyrosine side chain, while N-methylation modifies the peptide backbone. ontosight.aibenthamdirect.com These modifications are not random; they are strategic alterations that impart specific, desirable characteristics to the molecule and any larger peptide it is incorporated into. benthamdirect.comeurekaselect.com

The synthesis of this compound and similar unnatural amino acids can be complex, often requiring multi-step procedures with careful control of reaction conditions to ensure the desired stereochemistry and to avoid unwanted side reactions. nih.govcdnsciencepub.com For instance, the N-methylation of amino acids is a minimal modification that can significantly improve the pharmacokinetic properties of biologically active peptides. benthamdirect.comeurekaselect.com

Significance in Advanced Peptide Synthesis and Drug Discovery Research

The structural modifications of this compound give it unique properties that are highly advantageous in advanced peptide synthesis and drug discovery. chemimpex.comnih.gov The N-methylation of the peptide bond is a key strategy to enhance the metabolic stability of peptides. benthamdirect.comeurekaselect.comnih.gov Peptides are often susceptible to degradation by proteases in the body, which limits their therapeutic potential. benthamdirect.comnih.gov N-methylation can shield the peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life and bioavailability. benthamdirect.comeurekaselect.comnih.gov

Furthermore, N-methylation can influence the conformation of peptides, leading to more stable secondary structures. benthamdirect.comeurekaselect.com This conformational rigidity can be crucial for high-affinity binding to biological targets such as receptors or enzymes. benthamdirect.com The benzyl (B1604629) group on the tyrosine side chain serves as a protecting group during peptide synthesis, preventing unwanted reactions and allowing for the specific incorporation of the modified amino acid into a growing peptide chain. ontosight.aimdpi.com

In the context of drug discovery, the use of unnatural amino acids like this compound allows for the creation of peptidomimetics. researchgate.net These are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. researchgate.net The incorporation of this compound can lead to peptide-based drug candidates with enhanced potency, selectivity, and stability. chemimpex.comnih.gov For example, derivatives of tyrosine are significant in the development of drugs targeting neurological disorders and in cancer research. chemimpex.comchemimpex.com The ability to fine-tune the properties of peptides through such modifications makes this compound a valuable building block for medicinal chemists. chemimpex.comchemimpex.com

Table 1: Key Properties and Identifiers of O-Benzyl-L-tyrosine

PropertyValueReference
Chemical Formula C16H17NO3 ontosight.ai
Molecular Weight 271.31 g/mol ontosight.aisigmaaldrich.comnih.gov
Appearance White crystalline solid ontosight.ai
CAS Number 16652-64-5 ontosight.aisigmaaldrich.comsigmaaldrich.com
Melting Point 259 °C (decomposes) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Solubility Soluble in organic solvents like methanol (B129727) and dichloromethane ontosight.ai

Table 2: Related N-Methylated and Benzylated Tyrosine Derivatives and their Applications

CompoundKey Feature(s)Application(s)Reference(s)
Boc-N-methyl-O-benzyl-L-tyrosine N-terminal Boc protection, N-methylation, O-benzylationPeptide synthesis, drug development (oncology, neurology), enzyme inhibitors, receptor ligands chemimpex.com
Fmoc-N-methyl-O-benzyl-L-tyrosine N-terminal Fmoc protection, N-methylation, O-benzylationSolid-phase peptide synthesis, drug development, bioconjugation, neuroscience research chemimpex.com
Boc-O-benzyl-L-tyrosine N-terminal Boc protection, O-benzylationPeptide synthesis, drug development, enzyme inhibitors chemimpex.comlookchem.com
O-Benzyl-L-tyrosine O-benzylationBuilding block for peptides and proteins, synthesis of enzyme inhibitors ontosight.aichemimpex.comsigmaaldrich.com
2′,6′-dimethyl-l-tyrosine (Dmt) Methylation of the aromatic ringSynthetic opioid ligands with superior potency nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B1661500 O-Benzyl-N-methyl-L-tyrosine CAS No. 917615-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917615-19-1

Molecular Formula

C17H19NO3

Molecular Weight

285.34

IUPAC Name

(2S)-2-(methylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H19NO3/c1-18-16(17(19)20)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3,(H,19,20)/t16-/m0/s1

InChI Key

INBIGRAQOQWDEZ-INIZCTEOSA-N

SMILES

CNC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CN[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CNC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

sequence

X

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for O Benzyl N Methyl L Tyrosine and Its Protected Derivatives

Application of Protecting Group Chemistry (e.g., Fmoc, Boc) in O-Benzyl-N-methyl-L-tyrosine Synthesis

Protecting group chemistry is indispensable in the multistep synthesis of this compound, particularly when it is prepared for use in solid-phase peptide synthesis (SPPS). The most commonly used Nα-protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). chemimpex.comchemimpex.com

Boc-protected Synthesis: The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by acid (e.g., trifluoroacetic acid, TFA). The synthesis of Boc-N-methyl-O-benzyl-L-tyrosine involves protecting the amino group of O-benzyl-L-tyrosine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) before or after N-methylation. mtu.edu This protected derivative is a versatile building block for developing bioactive peptides and enzyme inhibitors. chemimpex.com Its structure enhances stability and reactivity, making it suitable for various coupling reactions in pharmaceutical research. chemimpex.com

Fmoc-protected Synthesis: The Fmoc group is base-labile (typically removed with piperidine) and stable to acidic conditions, making it orthogonal to many side-chain protecting groups, including the O-benzyl group of tyrosine. Fmoc-N-methyl-O-benzyl-L-tyrosine is a crucial reagent for SPPS, allowing for the creation of complex peptide sequences with high purity. chemimpex.com The synthesis often starts with an Fmoc-protected amino acid, which then undergoes N-methylation. acs.orgmdpi.com The use of the Fmoc group is essential for the selective protection of the amino group while other synthetic manipulations are performed. chemimpex.com

The strategic application of these protecting groups allows for the sequential and controlled construction of peptide chains containing the modified tyrosine residue.

Table 1: Overview of Common Protecting Groups in this compound Synthesis

Protecting GroupFull NameChemical Structure (on Amino Group)Cleavage ConditionKey Features
Boc tert-butyloxycarbonyl(CH₃)₃C-O-CO-NH-Acidic (e.g., TFA)Stable to base; widely used in solution and solid-phase synthesis. mtu.educhemimpex.com
Fmoc 9-fluorenylmethyloxycarbonylC₁₄H₉-CH₂-O-CO-NH-Basic (e.g., Piperidine)Stable to acid; standard for modern solid-phase peptide synthesis. chemimpex.commdpi.com
Z (Cbz) CarboxybenzylC₆H₅-CH₂-O-CO-NH-Catalytic Hydrogenation, HBr/AcOHOne of the original protecting groups; useful in solution-phase synthesis. chemimpex.com

Optimization of Synthetic Routes for Research Scale Production

For research purposes, synthetic routes must be efficient, high-yielding, and convenient. Optimization efforts for producing this compound derivatives have focused on reducing reaction times, improving yields, and simplifying purification processes.

A significant advancement has been the optimization of the N-methylation step, which is often a bottleneck. Traditional methods can be time-consuming, but recent studies have shown that the on-resin N-methylation procedure can be drastically shortened from several hours to under an hour while maintaining excellent yields and product purity. nih.govacs.org This involves a three-step process of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and desulfonylation, which has been optimized for speed. nih.govacs.org

Another optimization strategy involves developing shorter, more direct synthetic pathways. For instance, microwave-assisted Negishi coupling has been used for the key carbon-carbon bond-forming step in the synthesis of related unnatural tyrosine derivatives, providing a more expedient route suitable for research-scale production. nih.gov Furthermore, using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid allows for an efficient solid-phase synthesis of Fmoc-N-methyl-amino acids, which can be cleaved from the resin under mild acidic conditions without affecting acid-labile side-chain protectors. mdpi.com These optimized methods make the synthesis of these valuable building blocks more accessible for researchers.

Comparative Analysis of Different Synthetic Methodologies for N-Methyl Amino Acids

The synthesis of N-methyl amino acids, a critical step in producing this compound, can be achieved through various methodologies, each with distinct advantages and limitations. researchgate.net

Reductive Amination: This is a classic and robust method involving the reaction of an amino acid with formaldehyde (B43269) to form a Schiff base, which is then reduced to the N-methyl amine. researchgate.netresearchgate.net While effective, it can sometimes lead to the formation of N,N-dimethylated byproducts and may require harsh reducing agents. researchgate.net

The Fukuyama-Mitsunobu Reaction: This method involves the N-alkylation of an amine protected with a 2-nitrobenzenesulfonyl (nosyl) group. The nosyl group activates the amine for alkylation under Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate). The nosyl group can then be cleanly removed. This method is known for its high yields and mild conditions. researchgate.net

The Biron-Kessler Method (On-Resin N-methylation): This is a highly efficient method for N-methylation directly on a solid support during SPPS. mdpi.comnih.gov It involves protecting the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation of the resulting sulfonamide using a base (like DBU) and a methylating agent (like dimethyl sulfate (B86663) or methyl iodide), and finally, removal of the o-NBS group. nih.govmonash.edu This method avoids the need to synthesize and purify individual N-methylated amino acids beforehand. researchgate.net

Oxazolidinone Intermediate Method: This approach involves the formation of a 5-oxazolidinone (B12669149) from an N-protected amino acid (e.g., Fmoc-amino acid). The oxazolidinone is then N-methylated, followed by reductive opening of the ring to yield the Fmoc-N-methyl-amino acid. This method has been shown to be highly efficient and can be more environmentally benign. acs.org

Table 2: Comparison of N-Methylation Methodologies

MethodDescriptionAdvantagesDisadvantages
Reductive Amination Reaction with formaldehyde followed by reduction. researchgate.netresearchgate.netRobust and widely used.Risk of over-methylation (N,N-dimethylation); can require harsh conditions. researchgate.net
Fukuyama-Mitsunobu Reaction N-methylation of a nosyl-protected amine. researchgate.netHigh yields, mild reaction conditions, avoids over-methylation.Requires multiple steps (protection, methylation, deprotection).
Biron-Kessler Method (On-Resin) N-methylation of an o-NBS protected amine on a solid support. nih.govmonash.eduHighly efficient for SPPS; avoids synthesis of individual N-methyl monomers. researchgate.netRequires specific reagents (o-NBS-Cl); optimization may be needed for certain amino acids. nih.gov
Oxazolidinone Intermediate N-methylation via a 5-oxazolidinone intermediate. acs.orgHigh efficiency, can be more environmentally friendly.Involves formation and opening of a heterocyclic intermediate.

Integration of O Benzyl N Methyl L Tyrosine in Advanced Peptide and Peptidomimetic Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

O-Benzyl-N-methyl-L-tyrosine is strategically employed in Solid-Phase Peptide Synthesis (SPPS), the dominant method for creating synthetic peptides. In SPPS, the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration steps. beilstein-journals.orgpeptide.com The incorporation of N-methylated amino acids like this compound, however, presents unique challenges and requires specific methodological considerations.

The primary challenge arises from the increased steric hindrance at the N-methylated amine, which can significantly slow down the coupling reaction with the next amino acid in the sequence. springernature.com To overcome this, specialized and highly efficient coupling reagents are often necessary. Furthermore, the synthesis of the N-methylated building block itself is a key consideration. Methods have been developed for the on-resin N-methylation of peptides, which involves a three-step procedure of sulfonylation, methylation, and desulfonylation. nih.govacs.org This allows for the site-specific introduction of the N-methyl group during the SPPS cycle.

For use in the widely adopted Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-Butyl) SPPS strategy, this compound must be prepared with a temporary Fmoc protecting group on its N-terminal amine. beilstein-journals.orgresearchgate.net The benzyl (B1604629) group serves as a semi-permanent protecting group for the tyrosine side-chain hydroxyl function, preventing unwanted side reactions during synthesis. This benzyl group is typically stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the resin. beilstein-journals.org

SPPS Strategy Nα-Protection Side-Chain Protection (Tyrosine) Cleavage Condition Compatibility Notes
Fmoc/tBuFmoc (Base-labile)Benzyl (Bzl)Strong Acid (e.g., TFA)The Bzl group is orthogonal to the Fmoc group, making it suitable for this strategy. beilstein-journals.org
Boc/BzlBoc (Acid-labile)Benzyl (Bzl)Strong Acid (e.g., HF)The Bzl group for side-chain protection is compatible as it requires stronger acid for cleavage than the Boc group. beilstein-journals.org

Utilization in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. beilstein-journals.orgnih.gov In this approach, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step. beilstein-journals.org

O-Benzyl-L-tyrosine and its N-methylated derivative are used as building blocks in solution-phase synthesis. sigmaaldrich.commtu.edu The synthesis involves the coupling of protected amino acid fragments. For instance, N-Boc-O-benzyl-L-tyrosine can be coupled with another amino acid ester using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). mtu.edu The benzyl group on the tyrosine side chain provides essential protection throughout the synthesis and is removed at a later stage, often through catalytic hydrogenation. nih.gov

A key advantage of solution-phase synthesis is the ability to purify and fully characterize each intermediate, ensuring the quality of the final peptide. beilstein-journals.org Group-Assisted Purification (GAP) chemistry is one advanced solution-phase method where a protecting group also functions as a purification tag, avoiding the need for chromatography. nih.gov

Engineering Complex Peptide Sequences Incorporating N-Methylated Tyrosine Derivatives

The incorporation of N-methylated amino acids is a powerful tool for engineering peptides with enhanced therapeutic properties. N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability, and enhance its oral bioavailability. springernature.comnih.gov

Synthesizing peptides containing N-methylated residues like this compound requires careful planning. The slow coupling kinetics associated with the sterically hindered N-methyl amine is a significant hurdle. Microwave-assisted SPPS has emerged as a technique to accelerate these difficult coupling steps, reducing reaction times and potentially improving yields. springernature.comacs.org

Parameter Standard Peptide N-Methylated Peptide Reference
Metabolic Stability Susceptible to protease cleavageIncreased resistance to proteases springernature.com
Membrane Permeability Generally lowerOften enhanced due to increased lipophilicity nih.gov
Conformation Flexible (trans-amide bond)More constrained (cis/trans isomerization) nih.gov
Synthesis Challenge Standard couplingSteric hindrance requires stronger coupling conditions or longer reaction times springernature.com

Impact on Peptide Backbone Conformation and Stability during Synthesis

The introduction of an N-methyl group into the peptide backbone has profound conformational consequences. The methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor, which is a key element in forming secondary structures like alpha-helices and beta-sheets. nih.gov

During synthesis, the presence of N-methylated residues can sometimes lead to aggregation or the formation of difficult sequences. However, the disruption of inter-chain hydrogen bonding caused by N-methylation can also, in some cases, improve the solubility of protected peptide fragments, which is a significant advantage in both solid-phase and solution-phase approaches. beilstein-journals.org Conformational studies on homo-oligopeptides of O-benzyl-L-tyrosine have shown that they tend to form β-structures, and the introduction of an N-methyl group would disrupt such ordered conformations. nih.gov

Conformational Analysis and Structural Studies of O Benzyl N Methyl L Tyrosine Containing Peptides

Elucidation of N-Methylation's Role as a Determinant of Peptide Conformation

N-methylation, the substitution of the amide proton with a methyl group, profoundly influences the conformational landscape of a peptide backbone. This single modification introduces significant local and global structural changes through several key mechanisms:

Steric Hindrance and Torsional Angles: The presence of the N-methyl group introduces steric bulk, which restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This limitation reduces the accessible conformational space, often favoring specific secondary structures or turns that might not be prevalent in the non-methylated parent peptide.

Elimination of Hydrogen Bonding Capability: The replacement of the amide hydrogen atom with a methyl group removes a critical hydrogen bond donor. researchgate.net This prevents the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by N-H···O=C hydrogen bonds. Consequently, N-methylation often acts as a "helix-breaker" or "sheet-disrupter," inducing turns or less-defined structures.

The study of molecules like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine has been instrumental in examining how N-methylation dictates peptide conformation. nih.gov

X-ray Crystallography for Detailed Structural Characterization

X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of molecules, offering a precise snapshot of atomic positions and interactions. The crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, a protected form of the amino acid, serves as a foundational model for understanding its intrinsic conformational tendencies when incorporated into a larger peptide. nih.govresearchgate.net

Key findings from the crystallographic analysis of this compound reveal specific structural features that are influenced by its modifications:

The side chain adopts a folded conformation. nih.gov

The two phenyl rings (from the O-benzyl group and the tyrosine side chain) are oriented nearly perpendicular to each other. nih.govresearchgate.net

A strong intermolecular hydrogen bond is formed between the carboxylate hydroxyl group and the urethane (B1682113) carbonyl group of the N-Boc protecting group. nih.gov

Table 1: Key Structural Features from X-ray Crystallography of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine
Structural FeatureObservationReference
Side Chain ConformationFolded nih.govresearchgate.net
Phenyl Ring OrientationEffectively perpendicular nih.govresearchgate.net
Protecting Group Conformation (tert-butoxycarbonyl)trans-trans nih.gov
Key Intermolecular InteractionStrong O—H⋯O hydrogen bond between carboxylate and urethane carbonyl nih.govresearchgate.net

Spectroscopic Techniques (e.g., NMR, IR) in Conformational Studies

While X-ray crystallography details the solid-state structure, spectroscopic methods are essential for elucidating the conformation and dynamics of peptides in solution, which is more biologically relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the solution-state structure of peptides. For O-Benzyl-N-methyl-L-tyrosine containing peptides, NMR can provide a wealth of information:

Cis/Trans Isomerism: The presence of the N-methyl group often leads to distinct sets of signals in ¹H and ¹³C NMR spectra for the cis and Z rotamers, allowing for their quantification. scielo.brresearchgate.net

Torsional Angle Restraints: The Karplus relationship allows for the estimation of backbone dihedral angles (φ) from measured ³J(HN-Hα) coupling constants.

Proximity of Atoms: The Nuclear Overhauser Effect (NOE) provides information on through-space distances between protons, which is crucial for defining the peptide's three-dimensional fold.

Solvent Exposure: Chemical shifts of amide protons are sensitive to their environment and hydrogen-bonding status, indicating which parts of the peptide are exposed to the solvent versus being buried within a folded structure.

Infrared (IR) Spectroscopy is particularly useful for identifying the secondary structure of peptides. The amide I band (1600–1700 cm⁻¹) of the peptide backbone is highly sensitive to conformation. rsc.orgleibniz-fli.de Although N-methylation disrupts regular hydrogen-bonded structures, IR can still provide valuable insights. For instance, studies on homo-oligopeptides of the related O-benzyl-L-tyrosine have successfully used IR absorption to establish the presence of β-sheet structures in the solid state and in certain solutions. nih.gov The characteristic frequencies of the amide I band can distinguish between α-helices, β-sheets, β-turns, and random coil structures. lew.roresearchgate.net

Table 2: Application of Spectroscopic Techniques in Conformational Analysis
TechniqueInformation GainedRelevance to this compound Peptides
NMR SpectroscopyCis/trans rotamer populations, dihedral angles, inter-proton distances, solvent accessibility. auremn.org.brnih.govCrucial for defining solution structure and quantifying the conformational equilibrium introduced by N-methylation. scielo.br
IR SpectroscopyIdentification of secondary structures (β-sheets, turns, random coils) via amide I band analysis. rsc.orgleibniz-fli.deDetects the presence or absence of ordered structures and the conformational impact of disrupting hydrogen bonds. nih.gov

Computational Approaches for Conformational Prediction and Dynamics

Computational modeling complements experimental techniques by providing theoretical insight into peptide structure and dynamics. These methods allow for the exploration of the entire conformational energy landscape, predicting stable structures and the pathways between them.

Quantum Mechanical (QM) Calculations , such as Density Functional Theory (DFT), are used to accurately calculate the energies of different conformations. researchgate.net These methods can be employed on smaller peptide fragments to understand the intrinsic conformational preferences dictated by the this compound residue. By mapping the potential energy surface through systematic rotation of dihedral angles, researchers can identify low-energy, stable conformers. auremn.org.br

Strategic Applications of O Benzyl N Methyl L Tyrosine in Bioactive Molecule Design and Protein Engineering

Unnatural Amino Acid Incorporation for Protein Engineering and Functional Modulation

The introduction of unnatural amino acids (UAAs) like O-Benzyl-N-methyl-L-tyrosine into the primary sequence of proteins is a powerful tool for creating novel functionalities. N-methylation, in particular, is a minimal but highly consequential modification that can significantly alter the conformational and biochemical properties of peptides and proteins. researchgate.net

Site-Specific Incorporation Techniques in Heterologous Expression Systems

The site-specific incorporation of N-methylated amino acids into proteins during translation is a complex challenge. The N-methylation alters the peptide backbone, which can hinder the efficiency of the ribosomal machinery. nih.govresearchgate.net However, several advanced techniques have been developed to overcome these hurdles in heterologous expression systems like Escherichia coli.

One primary method is stop codon suppression , which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This system works by reassigning a nonsense codon (typically the amber stop codon, UAG) to encode the unnatural amino acid. nih.gov An engineered tRNA synthetase specifically recognizes and charges the this compound onto its cognate suppressor tRNA. This charged tRNA then delivers the UAA to the ribosome in response to the in-frame UAG codon, leading to its incorporation into the growing polypeptide chain. nih.gov

Recent strategies to improve the efficiency of this process include the engineering of modified ribosomes and the supplementation of elongation factor P (EF-P), which is known to facilitate the incorporation of N-alkylated amino acids like proline. nih.gov Computational modeling has helped identify key nucleotide positions in the 23S rRNA that can be altered to better accommodate the distortion caused by the N-methyl group. nih.gov

Key components of site-specific incorporation systems:

Component Function
Orthogonal tRNA/Synthetase Pair Ensures the UAA is specifically charged to the suppressor tRNA without cross-reactivity with endogenous components. nih.gov
Suppressor tRNA Recognizes a stop codon (e.g., UAG) on the mRNA, directing the insertion of the UAA.
Engineered Ribosomes Modified to better accommodate the structure of N-methylated amino acids, improving incorporation efficiency. nih.gov

| Elongation Factor P (EF-P) | A bacterial protein that assists the ribosome in forming peptide bonds with N-alkylated amino acids. nih.gov |

Engineering Enhanced Protein Stability and Functionality

The incorporation of N-methylated amino acids such as this compound can confer significant advantages to engineered proteins. Nα-methylation restricts the conformational freedom of the polypeptide backbone, which can lead to the formation of stable secondary structures. researchgate.netnih.gov This conformational constraint is a key factor in enhancing protein stability.

Benefits of N-Methylation for Protein Properties:

Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond less susceptible to enzymatic cleavage. This enhanced stability is crucial for therapeutic proteins that need to persist in biological systems. researchgate.net

Conformational Control: The crystal structure of a closely related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, reveals a folded side-chain conformation. nih.gov This demonstrates how N-alkylation plays a definitive role in determining peptide conformation, a feature that can be exploited to engineer proteins with specific folds and functions. nih.gov

Design and Synthesis of Bioactive Peptides and Peptidomimetics

This compound and its protected precursors are valuable building blocks in the chemical synthesis of peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides. chemimpex.comchemimpex.com The N-methyl and O-benzyl groups contribute to creating analogues with improved therapeutic potential compared to their natural counterparts. researchgate.net

Development of Enzyme Inhibitors and Receptor Ligands

The unique structural features of this compound make it an attractive component for designing potent and selective enzyme inhibitors and receptor ligands. The N-methyl group can provide critical steric bumps to orient the molecule within a binding pocket or prevent unwanted conformations, while the O-benzyl group can engage in hydrophobic or π-stacking interactions.

For instance, derivatives of O-benzyl-L-tyrosine have been used to synthesize potent antagonists for the P2X7 receptor, an important therapeutic target. In these analogues, the tyrosyl O-benzyl ether was found to be a relatively potent modification. Furthermore, the related compound N-Methyl-L-tyrosine has been identified as a competitive inhibitor of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. scbt.com The protected form, Boc-N-methyl-O-benzyl-L-tyrosine, is explicitly utilized in the development of enzyme inhibitors and receptor ligands, highlighting its importance in this area of drug discovery. chemimpex.com

Application in Neuropharmacology and Neuroscience Research

The parent amino acid, L-tyrosine, is a natural precursor to key catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine. nih.govexamine.com This inherent biological relevance makes its derivatives, such as this compound, valuable tools in neuropharmacology.

Derivatives like O-Benzyl-L-tyrosine serve as precursors or building blocks in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com The structural similarity to neurotransmitters allows researchers to design molecules that can interact with specific neural receptors. chemimpex.com The added N-methyl and O-benzyl groups can modify the molecule's properties to increase stability and brain penetrability, which are critical for drugs targeting the central nervous system. researchgate.netchemimpex.comchemimpex.com Researchers leverage these compounds in studies related to neurotransmitter synthesis and receptor interactions to advance the understanding and treatment of neurological conditions. chemimpex.com

Role in Targeted Therapeutic Agent Development

The development of targeted therapies aims to deliver drugs specifically to diseased cells, enhancing efficacy while minimizing side effects. This compound and its parent compound are employed in several strategies to achieve this.

One approach involves using O-Benzyl-L-tyrosine to synthesize amphiphilic block co-polypeptides. These polymers can self-assemble into nanostructures that serve as targeted drug carriers. sigmaaldrich.com Additionally, the protected derivative Boc-N-methyl-O-benzyl-L-tyrosine is used in bioconjugation, a process that chemically attaches drugs or imaging agents to targeting molecules like antibodies. chemimpex.com This application is particularly relevant in fields like oncology, where targeted delivery of cytotoxic agents to tumors is a primary goal. chemimpex.com

Influence on Bioavailability and Proteolytic Resistance of Peptide-Based Constructs

The strategic incorporation of this compound into a peptide sequence can significantly influence its pharmacokinetic profile, primarily by increasing its resistance to enzymatic degradation and enhancing its ability to be absorbed by the body.

Enhanced Proteolytic Resistance:

N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone, is a key modification for increasing resistance to proteases. researchgate.netnih.gov This modification introduces a steric hindrance that can prevent or slow down the binding of proteolytic enzymes, which are responsible for breaking down peptides. researchgate.net The presence of the methyl group on the amide nitrogen disrupts the hydrogen bonding patterns that are often crucial for enzyme-substrate recognition and catalysis.

Furthermore, the bulky O-benzyl group on the tyrosine side chain can provide an additional layer of steric shielding, further protecting the peptide backbone from enzymatic attack. This combination of N-methylation and a bulky side-chain protecting group makes peptides containing this compound significantly more stable in biological fluids.

Improved Bioavailability:

The bioavailability of a drug refers to the proportion of an administered dose that reaches the systemic circulation. For peptides, oral bioavailability is notoriously low due to both enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium.

The enhanced proteolytic resistance conferred by this compound directly contributes to improved bioavailability by increasing the amount of intact peptide that is available for absorption. researchgate.net Moreover, the N-methylation and the benzyl (B1604629) group increase the lipophilicity of the peptide. researchgate.net This increased "greasiness" can facilitate the passive diffusion of the peptide across the lipid-rich membranes of the intestinal cells, leading to better absorption into the bloodstream.

Research has demonstrated the significant impact of N-methylation on the oral bioavailability of peptides. For instance, a study on a cyclic hexapeptide revealed that the introduction of three N-methyl groups resulted in an oral bioavailability of 28% in rats, a remarkable improvement for a peptide of its size. nih.gov While this study did not specifically use this compound, it highlights the profound effect of N-methylation on peptide absorption.

The following table summarizes the general effects of incorporating N-methylated amino acids, such as this compound, into peptide constructs based on established research findings.

Modification StrategyEffect on Peptide PropertyRationale
N-methylation Increased Proteolytic ResistanceSteric hindrance at the peptide bond disrupts enzyme recognition and cleavage. researchgate.net
Increased BioavailabilityEnhanced stability against degradation and increased lipophilicity for better membrane permeability. researchgate.net
O-benzylation Increased Proteolytic ResistanceBulky side chain provides steric shielding of the peptide backbone.
Increased LipophilicityThe benzyl group is hydrophobic, which can improve passive diffusion across cell membranes.

Detailed research findings on peptides specifically incorporating this compound and their corresponding bioavailability and proteolytic stability data are crucial for validating its efficacy. The table below illustrates hypothetical comparative data based on the expected outcomes from the incorporation of this modified amino acid into a model peptide, "Peptide A."

Peptide ConstructIn Vitro Half-life in Human Plasma (hours)Oral Bioavailability in Rats (%)
Peptide A (unmodified)0.5<1
Peptide A with O-Benzyl-L-tyrosine2.02
Peptide A with this compound8.015

This hypothetical data demonstrates the anticipated synergistic effect of both O-benzylation and N-methylation. The inclusion of the O-benzyl group offers a modest improvement in stability, while the addition of the N-methyl group leads to a more substantial increase in both half-life and oral bioavailability.

Emerging Research Directions and Future Prospects for O Benzyl N Methyl L Tyrosine

Development of Novel Synthetic Analogues and Derivatives

The core structure of O-Benzyl-N-methyl-L-tyrosine serves as a versatile scaffold for the development of a wide array of synthetic analogues. Researchers modify this parent compound to fine-tune its chemical properties, such as stability, solubility, and reactivity, for specific applications in peptide synthesis and drug development. chemimpex.com The ability to introduce various protecting groups or alter side chains allows for the creation of tailored building blocks essential for constructing bioactive peptides and enzyme inhibitors. chemimpex.com

Key derivatives include those with additional protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), which are standard in solid-phase peptide synthesis. chemimpex.commedchemexpress.com These protected derivatives, such as Boc-N-methyl-O-benzyl-L-tyrosine, are instrumental in the controlled, stepwise assembly of peptide chains, enabling the synthesis of therapeutic proteins and vaccines. chemimpex.com The N-methylation present in the parent compound is particularly significant as it influences the peptide's conformation, a critical factor for its biological activity. nih.gov

Furthermore, research extends to creating O-alkyl-L-tyrosine derivatives, which are integral components of various polypeptide and drug molecules, including certain polycyclic peptides and PPAR-gamma inhibitors. google.com The synthesis of these analogues often involves the reaction of a protected L-tyrosine ester with an alkyl halide. google.com Innovations in synthetic methodologies aim to improve the efficiency and yield of these reactions, making the production of these valuable compounds more suitable for industrial-scale applications. google.com

Table 1: Key Derivatives and Analogues of L-Tyrosine in Synthetic Chemistry

Derivative/Analogue Name Protecting Group(s) Key Application(s) Reference(s)
O-Benzyl-L-tyrosine Benzyl (B1604629) Precursor in the synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com chemimpex.comnih.gov
Boc-N-methyl-O-benzyl-L-tyrosine Boc, Benzyl Building block for bioactive peptides; enhances stability and bioavailability in drug formulation. chemimpex.com chemimpex.comnih.gov
N-Fmoc-O-benzyl-L-tyrosine Fmoc, Benzyl Used in solid-phase peptide synthesis to create complex peptides with specific functions. medchemexpress.com medchemexpress.com
O-Alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine Fmoc, Alkyl Important protected amino acid for synthesizing novel peptide inhibitors and polycyclic peptides. google.com
(L)-Monomethyl Tyrosine (Mmt) None (structural analogue) Used to create neuropeptide analogues with modulated steric effects for opioid receptor studies. mdpi.com

Advanced Applications in Molecular Probes and Imaging Agents

The structural framework of this compound is highly adaptable for the design of molecular probes and imaging agents, particularly for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that utilizes radiolabeled biologically active molecules to visualize and measure metabolic processes in the body. nih.gov Amino acid derivatives are excellent candidates for PET tracers because their uptake is often elevated in tumor cells to support rapid proliferation. nih.govfrontiersin.org

Analogues of L-tyrosine have been successfully converted into PET probes for imaging tumor metabolism. nih.gov A prominent example is O-(2-[18F]fluoroethyl)-l-tyrosine (FET), a radiolabeled tyrosine derivative used extensively in neuro-oncology. nih.gov These tracers provide critical information that complements conventional imaging methods like MRI, especially in differentiating recurrent tumors from post-therapeutic changes such as radiation necrosis. nih.govfrontiersin.org The development of such probes involves replacing a part of the original molecule, such as the benzyl group, with a positron-emitting isotope like Fluorine-18, which has a longer half-life that facilitates more widespread clinical use. frontiersin.org

Ongoing research focuses on creating new tyrosine-based PET probes with improved specificity and imaging characteristics. These advanced agents can help in the early assessment of therapy efficacy, allowing for timely adjustments to treatment plans for brain tumor patients. frontiersin.org The ability of amino acid PET to quantify biological responses opens new avenues for its application in monitoring novel treatments, including immunotherapy and targeted therapies. frontiersin.org

Table 2: Amino Acid-Based PET Tracers in Medical Imaging

PET Tracer Precursor Amino Acid Isotope Primary Application Reference(s)
O-(2-[18F]fluoroethyl)-l-tyrosine (FET) Tyrosine 18F Brain tumor imaging; differentiating tumor recurrence from post-treatment effects. nih.govfrontiersin.org
11C-methyl-l-methionine (MET) Methionine 11C Brain tumor diagnostics and monitoring of therapy. nih.govfrontiersin.org
3,4-dihydroxy-6-[18F]-fluoro-l-phenylalanine (FDOPA) Phenylalanine 18F Neuro-oncology; imaging recurrent brain metastases. nih.govfrontiersin.org
L-[1-11C]tyrosine Tyrosine 11C Imaging tumor metabolism. nih.gov

Expansion into New Therapeutic Modalities and Biotechnological Innovations

The utility of this compound and its parent compound, L-tyrosine, is expanding beyond their traditional roles into innovative therapeutic and biotechnological applications. L-tyrosine itself is a valuable precursor for a range of industrial and pharmaceutical products. nih.gov A significant area of innovation is the development of biotechnological methods for L-tyrosine production, which utilizes engineered microbes to synthesize the amino acid from biomass feedstocks under environmentally sustainable conditions. nih.gov

These biotechnological approaches, which leverage recombinant DNA technology and advanced knowledge of bacterial physiology, allow for targeted genetic manipulation to create microbial strains that overproduce L-tyrosine. nih.gov This provides a consistent and cost-effective supply of the precursor needed for the chemical synthesis of derivatives like this compound.

The resulting derivatives are then employed as key building blocks in the synthesis of novel therapeutic agents. They are crucial for developing peptide-based drugs that can target specific biological pathways with high precision. chemimpex.com These advanced therapeutics are being explored in fields such as oncology and neurology, where precise molecular interactions are essential for efficacy. chemimpex.com For instance, derivatives of L-tyrosine are used to create peptide inhibitors for specific receptors or enzymes, opening up new avenues for treating complex diseases. chemimpex.com This synergy between biotechnological production and advanced chemical synthesis is driving the expansion of L-tyrosine derivatives into the next generation of medical treatments.

Table 3: Biotechnological and Therapeutic Applications

Area of Innovation Description Specific Application Reference(s)
Biotechnological Production Use of genetically engineered microbes (e.g., bacteria) to produce L-tyrosine from renewable biomass. Creates a sustainable and environmentally friendly source of the precursor for chemical synthesis. nih.gov
Peptide-Based Therapeutics Synthesis of peptides using L-tyrosine derivatives as building blocks. Development of drugs targeting neurological disorders and for use in oncology. chemimpex.comchemimpex.com chemimpex.comchemimpex.com
Enzyme Inhibition Studies Use of L-tyrosine derivatives to investigate the mechanisms of enzyme and receptor interactions. Provides insights that can lead to the development of novel therapeutic agents. chemimpex.com chemimpex.com
Drug Formulation Modification of drug candidates with tyrosine derivatives to improve pharmacokinetic properties. Enhancing solubility, bioavailability, and stability of new pharmaceuticals. chemimpex.comchemimpex.com chemimpex.comchemimpex.com

Q & A

Q. What are the standard synthetic routes for O-Benzyl-N-methyl-L-tyrosine, and how do reaction conditions influence yield?

this compound is typically synthesized via selective alkylation and methylation of L-tyrosine derivatives. A common approach involves:

  • Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the N-methyl group.
  • Benzylation : Protecting the hydroxyl group of tyrosine with a benzyl group via benzyl bromide under alkaline conditions . Yield optimization requires strict control of stoichiometry, temperature (e.g., reflux in methanol for 6–12 hours), and purification via recrystallization or column chromatography .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using:

  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) to confirm >97% purity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (theoretical [M+H]+ = 286.16 g/mol).
  • 1H/13C NMR : To confirm substitution patterns (e.g., benzyl protons at δ 7.3–7.4 ppm, methyl group at δ 2.8–3.0 ppm) .

Q. What are the critical storage conditions for this compound to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Lyophilized forms are stable for >2 years, while solutions in DMSO or DMF should be used within 6 months .

Advanced Research Questions

Q. How does the N-methyl group in this compound influence peptide backbone conformation?

The N-methyl group restricts rotational freedom, favoring cis-amide bond formation in peptides. This alters secondary structures (e.g., β-turns) and enhances metabolic stability by reducing protease recognition. X-ray crystallography (e.g., CCDC 188624) confirms steric hindrance from the methyl group, leading to non-canonical dihedral angles (φ/ψ = −60°/−30°) .

Q. What experimental strategies mitigate side reactions during solid-phase peptide synthesis (SPPS) using this derivative?

Key strategies include:

  • Protection Schemes : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl (Boc) for the amino group, benzyl for hydroxyl) to prevent premature deprotection.
  • Coupling Agents : HBTU/HOBt in DMF for efficient amide bond formation.
  • Cleavage Conditions : TFA with scavengers (e.g., triisopropylsilane) to remove benzyl groups without degrading the peptide .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and pH variations. Systematic studies recommend:

  • Solvent Screening : Test DMSO, DMF, and aqueous buffers (pH 4–8).
  • Dynamic Light Scattering (DLS) : To detect aggregation in aqueous solutions.
  • Co-solvents : Add 10–20% acetonitrile to improve solubility in polar solvents .

Q. What role does this compound play in studying enzyme-substrate interactions?

As a tyrosine analog, it is used to:

  • Probe Active Sites : Competitive inhibition assays with tyrosine kinases or phosphatases.
  • Modify Binding Affinity : The benzyl group mimics phosphorylated tyrosine, enabling studies of SH2 domain interactions .

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

Molecular dynamics (MD) simulations and docking studies predict:

  • Steric Effects : Substituents at the benzyl position (e.g., electron-withdrawing groups) alter binding to hydrophobic pockets.
  • Pharmacokinetics : LogP calculations optimize lipophilicity for blood-brain barrier penetration .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing degradation products of this compound?

  • LC-MS/MS : Identifies hydrolyzed (e.g., de-benzylated) or oxidized byproducts.
  • FT-IR : Detects carbonyl formation from oxidation.
  • Stability-Indicating Assays : Accelerated degradation studies under heat/light to validate shelf life .

Q. How should researchers design experiments to compare this compound with its non-methylated analog?

  • Control Groups : Synthesize O-Benzyl-L-tyrosine (CAS 16652-64-5) as a reference.
  • Biological Assays : Compare protease resistance (e.g., trypsin digestion) and cellular uptake (e.g., fluorescence-labeled derivatives).
  • Thermodynamic Analysis : Measure ΔG of peptide folding via circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.